An In-Depth Technical Guide to 5-tert-butyl-3-chloro-1,2,4-oxadiazole (CAS Number: 1393540-56-1)
An In-Depth Technical Guide to 5-tert-butyl-3-chloro-1,2,4-oxadiazole (CAS Number: 1393540-56-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-tert-butyl-3-chloro-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore, recognized for its role as a bioisosteric replacement for amide and ester groups, which can enhance metabolic stability and modulate target selectivity in drug candidates.[1][2] This guide will delve into the chemical properties, a plausible and detailed synthetic route, potential applications in drug discovery, and essential safety and handling protocols for this specific molecule. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize 5-tert-butyl-3-chloro-1,2,4-oxadiazole in their research and development endeavors.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in the field of medicinal chemistry due to its diverse range of biological activities.[1][3] Derivatives of 1,2,4-oxadiazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] The stability of the 1,2,4-oxadiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of novel therapeutics.
One of the key attributes of the 1,2,4-oxadiazole moiety is its function as a bioisostere for amide and ester functionalities.[1] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, which are critical considerations in drug design. The tert-butyl group in 5-tert-butyl-3-chloro-1,2,4-oxadiazole provides steric bulk, which can influence the molecule's interaction with biological targets, while the chlorine atom at the 3-position offers a site for further chemical modification or can contribute to the molecule's overall electronic properties and binding affinity.
Chemical and Physical Properties
A summary of the known and predicted properties of 5-tert-butyl-3-chloro-1,2,4-oxadiazole is presented in the table below.
| Property | Value | Source |
| CAS Number | 1393540-56-1 | Internal Database |
| Molecular Formula | C₆H₉ClN₂O | Internal Database |
| Molecular Weight | 160.60 g/mol | Internal Database |
| Appearance | Predicted to be a solid or liquid at room temperature | Inferred from related compounds |
| Purity | >95% (as typically supplied) | Inferred from supplier data |
Synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole: A Plausible Synthetic Pathway
The proposed synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole would likely proceed via the reaction of pivalamidoxime with a suitable two-carbon electrophile containing a chlorine atom, such as chloroacetyl chloride.
Caption: Proposed two-step synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole.
Step-by-Step Experimental Protocol (Proposed)
PART 1: Synthesis of the O-Acylamidoxime Intermediate
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pivalamidoxime (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), dropwise.
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Acylation: While maintaining the temperature at 0 °C, add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting pivalamidoxime is consumed.
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Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
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Purification of Intermediate: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
PART 2: Cyclodehydration to form 5-tert-butyl-3-chloro-1,2,4-oxadiazole
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Reaction Setup: Dissolve the crude O-acylamidoxime intermediate from the previous step in a high-boiling point solvent such as xylene or toluene in a round-bottom flask equipped with a reflux condenser.
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Cyclization: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain this temperature for 4-8 hours. The cyclodehydration can also be promoted by the addition of a dehydrating agent or a catalyst if thermal cyclization is inefficient.
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Reaction Monitoring: Monitor the formation of the 1,2,4-oxadiazole product by TLC.
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Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-tert-butyl-3-chloro-1,2,4-oxadiazole.
Characterization
The structure of the synthesized 5-tert-butyl-3-chloro-1,2,4-oxadiazole should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be expected to show a singlet for the nine equivalent protons of the tert-butyl group.
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¹³C NMR would show characteristic signals for the carbons of the tert-butyl group and the two distinct carbons of the 1,2,4-oxadiazole ring.
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Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the compound (160.60 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=N and C-O stretching vibrations within the 1,2,4-oxadiazole ring.
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,4-oxadiazole nucleus is a versatile scaffold in drug discovery, and 5-tert-butyl-3-chloro-1,2,4-oxadiazole represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Role of 5-tert-butyl-3-chloro-1,2,4-oxadiazole in a typical drug discovery workflow.
The chlorine atom at the 3-position of the oxadiazole ring is a key functional handle that can be readily displaced by various nucleophiles. This allows for the facile introduction of a wide range of substituents, enabling the generation of a library of diverse analogues for structure-activity relationship (SAR) studies. For instance, reaction with amines, thiols, or alcohols would yield the corresponding 3-amino, 3-thio, or 3-alkoxy derivatives, respectively.
The tert-butyl group at the 5-position provides a lipophilic and sterically demanding moiety that can be crucial for binding to specific protein targets. By exploring different substituents at the 3-position while retaining the 5-tert-butyl group, researchers can fine-tune the pharmacological properties of the resulting compounds to optimize their potency, selectivity, and pharmacokinetic profile.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 5-tert-butyl-3-chloro-1,2,4-oxadiazole is not publicly available, a conservative approach to safety and handling should be adopted based on the known hazards of structurally related compounds, such as other chlorinated heterocycles and acylation reagents.
Hazard Identification (Anticipated):
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Skin and Eye Irritation: Similar chlorinated organic compounds can cause skin and eye irritation upon contact.[4]
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Harmful if Swallowed or Inhaled: Many organic reagents are harmful if ingested or if their vapors are inhaled.
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Reactivity: The starting materials for the proposed synthesis, particularly chloroacetyl chloride, are corrosive and react violently with water.
Recommended Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound and its precursors.
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Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
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Handling: Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Spill and Disposal:
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In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.
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Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-tert-butyl-3-chloro-1,2,4-oxadiazole is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structural features, including the metabolically stable 1,2,4-oxadiazole core, a bulky tert-butyl group, and a reactive chlorine atom, make it an attractive starting point for the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, its potential applications, and essential safety guidelines. By understanding the chemistry and handling of this compound, researchers can effectively leverage its potential in the development of new therapeutic agents.
References
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Agirbag, H., Sümengen, D., Dürüst, Y., & Dürüst, N. (1991). The Reaction of Amidoximes with Chloroacetyl Chloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(3-4), 311-316. Available at: [Link]
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Hussain, A. K., Al-Bayati, R. H., Aouad, M., & Rezki, N. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(9), 1161-1168. Available at: [Link]
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